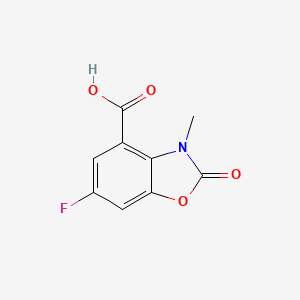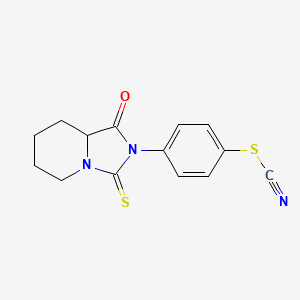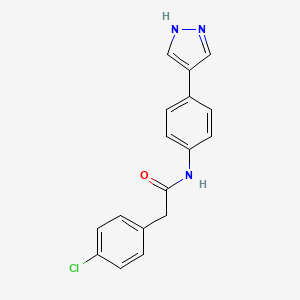
(4-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a thiophene ring substituted with a 3-methylpiperidin-1-yl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The incorporation of the thiophene and piperidine moieties potentially enhances its utility in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Introduction of the Piperidine Moiety: The 3-methylpiperidin-1-yl group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated thiophene compound.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated thiophenes, nucleophiles like amines or alcohols.
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes and piperidines.
Scientific Research Applications
Chemistry
(4-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine
The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of (4-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in biological systems, where it can inhibit enzymes or modulate receptor activity by interacting with active site residues .
Comparison with Similar Compounds
Similar Compounds
- (4-(3-Methylpiperidin-1-yl)thiophen-2-yl)methanol
- (4-(3-Methylpiperidin-1-yl)thiophen-2-yl)amine
- (4-(3-Methylpiperidin-1-yl)thiophen-2-yl)carboxylic acid
Uniqueness
Compared to its analogs, (4-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid offers unique reactivity due to the presence of the boronic acid group. This allows it to participate in a wider range of chemical reactions, particularly in cross-coupling and borylation processes, making it a versatile tool in synthetic chemistry .
Properties
Molecular Formula |
C10H16BNO2S |
|---|---|
Molecular Weight |
225.12 g/mol |
IUPAC Name |
[4-(3-methylpiperidin-1-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO2S/c1-8-3-2-4-12(6-8)9-5-10(11(13)14)15-7-9/h5,7-8,13-14H,2-4,6H2,1H3 |
InChI Key |
MYOKGCWGCNVDPE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CS1)N2CCCC(C2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(tert-Butoxycarbonyl)decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid](/img/structure/B12943668.png)

![(2R,3R,4S,5R)-2-[6,8-bis(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12943688.png)


![2-Chloro-3-methyl-4-((1R,3r,5S)-2,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12943708.png)






